molecular formula C12H14N2O3 B447178 N-(2-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide CAS No. 459147-82-1

N-(2-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B447178
CAS No.: 459147-82-1
M. Wt: 234.25g/mol
InChI Key: BWZXWOSKUYLEGG-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-5-oxopyrrolidine-2-carboxamide is a chemical compound offered for research and development purposes. It features a 5-oxopyrrolidine scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for probing biological activity . This core is structurally similar to other 5-oxopyrrolidine carboxamide derivatives documented in scientific literature, which have been investigated for their potential interactions with various biological targets . The 5-oxopyrrolidine (or pyroglutamic acid) framework is present in several compounds of pharmacological interest. Research into analogous structures indicates that this scaffold is of significant value in CNS drug discovery efforts, with some derivatives being explored as inhibitors of enzymes like BACE-1, a target in Alzheimer's disease research . Other related compounds have been studied for their potential antibacterial and anti-inflammatory properties . The specific substituents on the pyrrolidine ring and the anilide nitrogen, such as the 2-methoxyphenyl group in this compound, are critical for modulating the molecule's properties and its interaction with biological systems. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-8(10)14-12(16)9-6-7-11(15)13-9/h2-5,9H,6-7H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZXWOSKUYLEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) , the carboxylic acid is activated to form an active ester, which reacts with 2-methoxyaniline. This method is widely employed for amide bond formation due to its efficiency and mild conditions.

Optimized Protocol :

  • Molar Ratio : 1:1.2 (acid:amine)

  • Solvent : Dichloromethane (DCM)

  • Reaction Time : 24 hours at room temperature

  • Yield : ~70–78% (extrapolated from analogous reactions)

Schotten-Baumann Reaction

In an alternative approach, the Schotten-Baumann reaction facilitates amide formation by reacting 5-oxopyrrolidine-2-carbonyl chloride with 2-methoxyaniline in a biphasic system (water/dichloromethane). The acyl chloride is generated in situ using thionyl chloride (SOCl₂).

Critical Considerations :

  • Acyl Chloride Preparation : SOCl₂, reflux, 2 hours

  • Amine Addition : Dropwise addition at 0°C to minimize side reactions

  • Yield : ~65–72% (based on similar syntheses)

Multi-Step Synthesis via Intermediate Formation

Complex synthetic routes involving isolable intermediates provide control over stereochemistry and functional group compatibility.

Enamine Intermediate Pathway

A patent-derived method involves forming an enamine intermediate by condensing 2-methoxyaniline with levulinic acid (4-oxopentanoic acid). Reductive amination using sodium cyanoborohydride (NaBH₃CN) yields a secondary amine, which undergoes cyclization via heating in toluene to form the pyrrolidone ring.

Stepwise Breakdown :

  • Enamine Formation : Levulinic acid + 2-methoxyaniline → enamine (60% yield)

  • Reductive Amination : NaBH₃CN, methanol, 0°C (85% yield)

  • Cyclization : Toluene, reflux, 6 hours (70% yield)

Solid-Phase Synthesis

For high-throughput applications, solid-phase synthesis on Wang resin has been explored. The resin-bound 5-oxopyrrolidine-2-carboxylic acid is treated with 2-methoxyphenyl isocyanate in dimethylformamide (DMF), followed by cleavage with trifluoroacetic acid (TFA).

Advantages :

  • Purity : >90% (HPLC)

  • Scalability : Suitable for milligram-to-gram synthesis

  • Yield : ~80% (reported for resin-based amidation)

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
CyclizationHigh atom economy; fewer stepsRequires specialized starting materials60–85%
Amide CouplingMild conditions; broad substrate scopeAcid activation needed65–78%
Multi-Step SynthesisStereochemical controlLengthy; lower overall yield60–70%
Solid-PhaseHigh purity; scalableCost-intensive reagents~80%

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyphenyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(2-Methoxyphenyl)-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biochemical and physiological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
N-(2-Methoxyphenyl)-5-oxopyrrolidine-2-carboxamide C₁₃H₁₆N₂O₃ 248.28 2-Methoxyphenyl, 5-oxopyrrolidine Discontinued; limited commercial availability
1-(2-Methoxyphenyl)-5-oxo-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide C₂₀H₁₉N₅O₃S₂ 441.50 2-Methoxyphenyl, thiadiazole-thioether, pyridinylmethyl Enhanced lipophilicity due to thiadiazole and sulfur moieties
1-(2-Methoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₈H₁₉N₃O₃ 325.36 2-Methoxyphenyl, 4-methylpyridinyl Potential hydrogen-bonding interactions via pyridine
N-[4-({[(2-Methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide C₁₈H₂₀N₄O₄S 388.44 2-Methoxyphenylmethyl, thiazole, carbamoylmethyl Structural complexity may impact bioavailability
1-(5-Chloro-2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₅H₁₅ClN₄O₃S 366.82 5-Chloro-2-methoxyphenyl, thiadiazole Chlorine substituent may enhance metabolic stability
N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide C₁₇H₁₅N₃O₄ 325.32 Benzofuran-isoxazole hybrid Aromatic benzofuran group may improve target affinity

Structural and Functional Insights

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents like chlorine (e.g., 1-(5-chloro-2-methoxyphenyl)-...), which may alter metabolic pathways and receptor binding .
  • Hybrid Structures : Benzofuran-isoxazole hybrids (e.g., ) expand π-π stacking capabilities, which could improve interaction with aromatic residues in biological targets.

Pharmacological Considerations

  • While NBOMe compounds (e.g., 25I-NBOMe) share a 2-methoxyphenyl group, their ethanamine backbone confers potent serotonin receptor agonism, contrasting with the carboxamide-based pyrrolidines discussed here . This highlights the critical role of core structure in pharmacological activity.
  • Thiadiazole-containing derivatives (e.g., ) are often explored for antimicrobial or anticancer activity, suggesting possible therapeutic avenues for structurally related pyrrolidine carboxamides.

Biological Activity

N-(2-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide is a synthetic compound belonging to the pyrrolidine class, characterized by its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring with a carbonyl group at the 5-position and a carboxamide functional group at the 2-position. The presence of the 2-methoxyphenyl group enhances its chemical properties and potential biological activities. The molecular formula is approximately C13_{13}H15_{15}N1_{1}O3_{3}, with a molecular weight of 241.27 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions lead to various biochemical and physiological effects depending on the target and pathway involved.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including multidrug-resistant strains. The compound demonstrated an inhibitory concentration (IC50) in the micromolar range against Leishmania mexicana, a parasite responsible for leishmaniasis, inhibiting 68.27% of the activity of recombinant L. mexicana arginase .

Table 1: Antimicrobial Activity Against Pathogens

PathogenIC50 (µM)Activity Description
Leishmania mexicana58.13Significant inhibition of arginase activity
Multidrug-resistant Staphylococcus aureusVariesSelective antimicrobial activity
Klebsiella pneumoniaeVariesEffective against Gram-positive pathogens

Anticancer Activity

The anticancer properties of this compound have also been evaluated using various cancer cell lines, particularly A549 human lung adenocarcinoma cells. Studies show that this compound exhibits structure-dependent anticancer activity, reducing cell viability significantly in treated cultures compared to controls .

Case Study: A549 Cell Line Testing

In a study involving A549 cells, various derivatives were screened for their anticancer potential:

  • Methodology : Cells were exposed to a fixed concentration of 100 µM for 24 hours, followed by viability assessment using an MTT assay.
  • Results : The compound showed potent cytotoxicity with reduced viability rates compared to standard chemotherapeutic agents like cisplatin.

Table 2: Anticancer Activity Results

CompoundViability (%)Cytotoxicity on Non-Cancerous Cells (%)
This compound66Low
Cisplatin40Moderate

Ultrastructural Changes Induced by Treatment

Ultrastructural studies revealed that treatment with this compound led to significant morphological changes in L. mexicana:

  • Membrane Blebbing : Indicating early signs of apoptosis.
  • Autophagosomes Formation : Suggesting activation of autophagic processes.
  • Mitochondrial Disorganization : Impairing energy metabolism within the parasite.

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